molecular formula C10H17BrO2 B12520174 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one CAS No. 676248-81-0

1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one

Cat. No.: B12520174
CAS No.: 676248-81-0
M. Wt: 249.14 g/mol
InChI Key: YPHAYRMTIOXJOE-VEDVMXKPSA-N
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Description

1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is a chemical compound with a complex structure that includes a brominated oxolane ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclization step may involve the use of a base such as sodium hydride (NaH) to facilitate the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the brominated group to a hydrogenated group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The brominated oxolane ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R)-3-(2-chloropropan-2-yl)oxolan-2-yl]propan-2-one
  • 1-[(3R)-3-(2-fluoropropan-2-yl)oxolan-2-yl]propan-2-one
  • 1-[(3R)-3-(2-iodopropan-2-yl)oxolan-2-yl]propan-2-one

Uniqueness

1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

CAS No.

676248-81-0

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one

InChI

InChI=1S/C10H17BrO2/c1-7(12)6-9-8(4-5-13-9)10(2,3)11/h8-9H,4-6H2,1-3H3/t8-,9?/m1/s1

InChI Key

YPHAYRMTIOXJOE-VEDVMXKPSA-N

Isomeric SMILES

CC(=O)CC1[C@@H](CCO1)C(C)(C)Br

Canonical SMILES

CC(=O)CC1C(CCO1)C(C)(C)Br

Origin of Product

United States

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